molecular formula C18H19IN4OS B2949539 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052406-16-2

1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2949539
CAS No.: 1052406-16-2
M. Wt: 466.34
InChI Key: SDSQNGRUXMGFTA-UHFFFAOYSA-N
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Description

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many biologically active molecules, and a benzamidoethyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzamidoethyl Group: This step can be achieved by reacting the indole derivative with 2-bromoethyl benzamide in the presence of a base such as potassium carbonate.

    Carbamimidothioate Formation: The final step involves the reaction of the intermediate with thiourea and subsequent treatment with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The benzamidoethyl group can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamidoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzamidoethyl derivatives.

    Substitution: Substituted benzamidoethyl derivatives.

Scientific Research Applications

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its indole core.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide exerts its effects involves interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The benzamidoethyl group can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Benzamidoethyl)-1H-indole-3-carboxamide
  • 1-(2-Benzamidoethyl)-1H-indole-3-thiol
  • 1-(2-Benzamidoethyl)-1H-indole-3-carboxylate

Uniqueness

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is unique due to its combination of an indole core and a benzamidoethyl group, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and uniqueness

Properties

IUPAC Name

[1-(2-benzamidoethyl)indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS.HI/c19-18(20)24-16-12-22(15-9-5-4-8-14(15)16)11-10-21-17(23)13-6-2-1-3-7-13;/h1-9,12H,10-11H2,(H3,19,20)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQNGRUXMGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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